K252d

Übersicht

Beschreibung

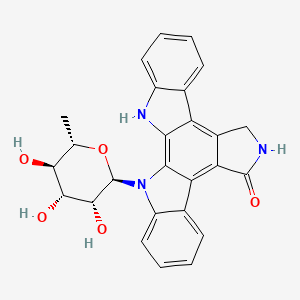

K252d is an indolocarbazole alkaloid found in the bacterium Nocardiopsis. It is known for its potent inhibitory effects on protein kinase C (PKC) and calcium- and calmodulin-dependent phosphodiesterase

Vorbereitungsmethoden

K252d can be prepared through both natural extraction and chemical synthesis. The natural extraction involves isolating the compound from the bacterium Nocardiopsis . For chemical synthesis, the process typically involves multiple steps, including the formation of the indolocarbazole core structure followed by specific functional group modifications . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product yield and purity .

Analyse Chemischer Reaktionen

K252d unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Produkten führen kann .

Wissenschaftliche Forschungsanwendungen

K252d hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch Hemmung der PKC und der calcium- und calmodulin-abhängigen Phosphodiesterase . Die Hemmung der PKC stört verschiedene zelluläre Signalwege, was zu verändertem Zellwachstum, Differenzierung und Apoptose führt . Zusätzlich beeinflusst die Hemmung der Phosphodiesterase die cAMP-Spiegel, was wiederum zelluläre Prozesse beeinflusst .

Wirkmechanismus

K252d exerts its effects primarily by inhibiting PKC and calcium- and calmodulin-dependent phosphodiesterase . The inhibition of PKC disrupts various cellular signaling pathways, leading to altered cell growth, differentiation, and apoptosis . Additionally, the inhibition of phosphodiesterase affects cyclic nucleotide levels, further influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

K252d gehört zu einer Familie von Indolocarbazol-Alkaloiden, zu denen Verbindungen wie Staurosporin und Rebeccamycin gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist this compound einzigartig in seinem spezifischen Hemmungsprofil und seiner Herkunft aus dem Bakterium Nocardiopsis . Während Staurosporin ein breitspektrums Kinase-Inhibitor ist, zeigt this compound eine selektivere Hemmung der PKC . Rebeccamycin hingegen ist bekannt für seine DNA-Interkalationseigenschaften, die sich vom primären Wirkmechanismus von this compound unterscheiden .

Schlussfolgerung

This compound ist eine faszinierende Verbindung mit einem erheblichen Potenzial in verschiedenen wissenschaftlichen Bereichen. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQXRIMLEOPQQP-DDWDLLSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)